molecular formula C12H9ClO B3024691 2-(4-Chlorophenyl)phenol CAS No. 64181-76-6

2-(4-Chlorophenyl)phenol

Cat. No.: B3024691
CAS No.: 64181-76-6
M. Wt: 204.65 g/mol
InChI Key: DSSULPPMTATCMP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)phenol is a useful research compound. Its molecular formula is C12H9ClO and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSULPPMTATCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982709
Record name 4'-Chloro[1,1'-biphenyl]-2-ol
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Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64181-76-6
Record name (1,1'-Biphenyl)-2-ol, 4'-chloro-
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Record name 4'-Chloro[1,1'-biphenyl]-2-ol
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Record name 64181-76-6
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Significance of Phenol Derivatives in Chemical Synthesis and Environmental Science

Phenol (B47542) derivatives are a broad class of organic compounds characterized by a hydroxyl group attached to an aromatic ring. ontosight.aiontosight.ai Their versatile nature makes them indispensable in both chemical synthesis and environmental science.

In the realm of chemical synthesis , phenols and their derivatives are fundamental building blocks for a vast array of more complex molecules. ontosight.aiwikipedia.org They serve as precursors in the production of polymers, dyes, pharmaceuticals, and other specialty chemicals. ontosight.aiwikipedia.org The reactivity of the phenol ring, enhanced by the hydroxyl group, allows for various chemical modifications, making them key intermediates in organic synthesis. wikipedia.org For instance, phenol derivatives are crucial in the synthesis of nanoparticles, acting as reducing and stabilizing agents. rsc.org Their ability to participate in reactions like halogenation, acylation, and sulfonation further underscores their synthetic utility. wikipedia.org

From an environmental science perspective, the study of phenol derivatives, particularly chlorinated phenols, is driven by their presence and impact as environmental pollutants. pjoes.comecoeet.com These compounds can enter ecosystems through industrial and municipal wastewater, the breakdown of pesticides, and processes like wood pulp bleaching. pjoes.comuobasrah.edu.iq Due to their potential toxicity, even at low concentrations, understanding their fate, transport, and degradation in the environment is a critical area of research. ecoeet.comnih.gov Scientists are actively investigating methods for their removal from contaminated water sources, with adsorption being a widely studied technique. ecoeet.com The biodegradation of phenolic compounds by microorganisms is another promising area of research for environmental remediation. nih.gov

Overview of Structural Classes Encompassing 2 4 Chlorophenyl Phenol and Its Analogues

Chlorophenols are a class of organochlorine compounds where one or more chlorine atoms are covalently bonded to a phenol (B47542) molecule. wikipedia.org There are 19 distinct chlorophenols, categorized based on the number of chlorine atoms, from monochlorophenols to pentachlorophenol (B1679276). wikipedia.org

2-(4-Chlorophenyl)phenol belongs to the structural class of chlorinated biphenylols . Its core structure consists of two phenyl rings linked together, with a hydroxyl group on one ring and a chlorine atom on the other. This specific arrangement of a phenol and a chlorophenyl group defines its chemical identity and influences its properties and reactivity.

Analogues of this compound can be categorized based on variations in their structure:

Positional Isomers: These compounds have the same molecular formula but differ in the position of the chlorine atom on the phenyl ring or the hydroxyl group on the other.

Derivatives with Additional Functional Groups: This includes compounds where other functional groups are added to the biphenyl (B1667301) structure, such as imino, amino, or oxadiazole groups. researchgate.netmdpi.com For example, 2-{[2-(4-Chlorophenyl)hydrazinylidene]methyl}phenol is a Schiff base derivative. iucr.orgiucr.org

Compounds with Different Halogen Substituents: Analogues can also include compounds where the chlorine atom is replaced by other halogens like bromine or fluorine. smolecule.com

The table below provides a summary of some related structural classes and representative compounds.

Structural ClassGeneral FeaturesExample Compound
Monochlorophenols A phenol ring with one chlorine atom. wikipedia.org4-Chlorophenol (B41353) researchgate.net
Dichlorophenols A phenol ring with two chlorine atoms. researchgate.net2,4-Dichlorophenol (B122985) researchgate.net
Chlorinated Biphenylols Two phenyl rings, one with a hydroxyl group and the other with a chlorine atom.This compound
Schiff Base Derivatives Contains an imine or azomethine group (-C=N-). researchgate.net2-{(E)-[(4-Chlorophenyl)imino]methyl}phenol researchgate.net
Oxadiazole Derivatives Incorporates a 1,3,4-oxadiazole (B1194373) ring. 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol

Historical Context of Research on Chlorinated Phenols in Academic Disciplines

General Synthetic Strategies for Phenolic Chlorophenyl Systems

The construction of phenolic chlorophenyl systems relies on a robust toolkit of organic reactions. These methods are designed to efficiently form the core biphenyl (B1667301) structure and allow for the introduction of diverse functional groups.

The formation of the carbon-carbon bond connecting the two aryl rings is the most critical step in synthesizing biphenyl scaffolds. Palladium- and copper-catalyzed cross-coupling reactions are the most prominent and effective methods for this transformation.

The Suzuki-Miyaura reaction is a versatile and widely used method for creating C-C bonds. wikipedia.org It involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgpreprints.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. wikipedia.org For the synthesis of chlorophenyl-phenol systems, this could involve reacting a bromo-chlorophenol derivative with a phenylboronic acid, or vice-versa. nih.govresearchgate.net For instance, derivatives of 2-bromo-4-chlorophenol (B154644) have been successfully arylated using various phenyl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.govresearchgate.net Nickel-based catalysts have also been developed as a more cost-effective alternative for the Suzuki coupling of phenols. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Reactant 1 Reactant 2 Catalyst System Base Solvent Temp. (°C) Ref.
2-bromo-4-chlorophenyl-2-bromobutyrate Phenylboronic acid derivatives Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 90 nih.govresearchgate.net
Phenol derivatives Aryl boronic acids trans-NiCl(o-Tol)(PCy₃)₂ / PCy₃ K₃PO₄·3H₂O THF/Water 70 mdpi.com

The Ullmann reaction represents a classic, copper-catalyzed method for forming biaryl compounds from aryl halides. organic-chemistry.orgacs.org The traditional Ullmann condensation requires harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. organic-chemistry.orgunion.edu Modern modifications, however, have led to the development of catalytic systems that operate under milder conditions. These often involve the use of copper(I) salts (e.g., CuI) in combination with ligands such as diamines, amino alcohols, or diketones, which facilitate the catalytic cycle. acs.orgresearchgate.net While often used for diaryl ether synthesis, the Ullmann biaryl coupling remains a relevant strategy, particularly for specific substrates where palladium-based methods may be less effective. organic-chemistry.orgrsc.org The mechanism is generally believed to involve a Cu(I) active species that undergoes oxidative addition to the aryl halide. researchgate.net

The formation of imines, or Schiff bases, from phenolic scaffolds is a straightforward and highly efficient chemical transformation. This reaction involves the condensation of a primary amine with an aldehyde or ketone. For the synthesis of iminomethylphenol systems, a salicylaldehyde (B1680747) derivative (2-hydroxybenzaldehyde) is reacted with a primary amine, such as 4-chloroaniline (B138754). smolecule.comresearchgate.net

The reaction is typically carried out by refluxing the two components in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often with a catalytic amount of acid. smolecule.comresearchgate.nettandfonline.comresearchgate.net The formation of the stable imine linkage is driven by the removal of water from the reaction mixture. The resulting 2-(iminomethyl)phenol compounds are important in their own right and also serve as versatile intermediates for constructing more complex heterocyclic systems.

Cycloaddition reactions are powerful tools for building complex heterocyclic scaffolds in a highly convergent and stereocontrolled manner. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

A prominent example is the [3+2] cycloaddition , which is used to construct five-membered rings. The reaction of an azomethine ylide with a dipolarophile can produce pyrrolidine (B122466) rings. mdpi.comjyu.fi For instance, complex pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been synthesized through a [3+2] cycloaddition between an isoquinolinium ylide (the three-atom component) and an ethylene (B1197577) derivative (the two-atom component) containing a 4-chlorophenyl group. mdpi.comjyu.fi

The Povarov reaction , a type of aza-Diels-Alder or [4+2] cycloaddition, is used to synthesize tetrahydroquinoline derivatives. A study demonstrated the synthesis of a 2-(4-chlorophenyl)-substituted quinoline (B57606) via a BF₃·OEt₂-catalyzed Povarov reaction between an aniline, p-chlorobenzaldehyde, and an activated alkene. researchgate.net

Another key transformation is the Staudinger synthesis of β-lactams, which proceeds via a [2+2] cycloaddition. This reaction involves the combination of an imine with a ketene, generated in situ from an acyl chloride and a base, to form the four-membered β-lactam ring. mdpi.com

The synthesis of complex molecules often requires the strategic combination of several reactions into a multi-step sequence or cascade. These sequences allow for the efficient construction of elaborate molecular frameworks from simple starting materials.

For example, a two-step procedure involving a Povarov cycloaddition followed by an oxidative dehydrogenation/aromatization process has been used to synthesize 2,4-diarylquinoline derivatives. researchgate.net Another sophisticated approach involves a cascade reaction combining hydrolysis, [3+2] cycloaddition, and elimination steps to unexpectedly form a tricyclic pyrrolo[2,1-a]isoquinoline system. mdpi.comjyu.fi

The synthesis of other heterocyclic systems, such as oxadiazoles, can also be achieved through multi-step routes. One common approach involves the esterification of a carboxylic acid, followed by hydrazination to form a hydrazide, and finally, cyclization to form the 1,3,4-oxadiazole (B1194373) ring. These examples highlight how fundamental reactions can be sequenced to build complex molecular architectures based on the chlorophenyl-phenol template.

Cycloaddition Reactions for Heterocyclic Scaffold Construction

Specific Synthesis Approaches for 2-(4-Chlorophenyl)phenol Analogues

While general strategies provide a broad framework, specific synthetic routes are tailored to produce targeted analogues with desired substitution patterns. The synthesis of Schiff base derivatives of this compound is a prime example of this targeted approach.

The synthesis of Schiff bases where the nitrogen atom is substituted with a 4-chlorophenyl group is a direct application of the condensation reaction described in section 2.1.2. These compounds are prepared by reacting a salicylaldehyde derivative with 4-chloroaniline.

A variety of these derivatives have been synthesized and characterized. The straightforward condensation of salicylaldehyde and 4-chloroaniline in ethanol yields 2-{(E)-[(4-Chlorophenyl)imino]methyl}phenol. researchgate.net The reaction is typically refluxed for several hours, and the product precipitates upon cooling. researchgate.net Similarly, substituted salicylaldehydes can be used to introduce other functional groups onto the phenolic ring. For instance, the reaction of 5-chlorosalicylaldehyde (B124248) with 2-bromo-4-chloroaniline (B1265534) produces the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol. rsc.org The conditions for these reactions are generally mild, making this a highly reliable method for generating a library of related compounds.

Table 2: Synthesis of 2-((4-Chlorophenyl)iminomethyl)phenol Derivatives via Condensation

Phenolic Aldehyde Aniline Derivative Solvent Conditions Yield (%) Ref.
Salicylaldehyde 4-Chloroaniline Ethanol Reflux 84 researchgate.net
5-Chlorosalicylaldehyde 2-Bromo-4-chloroaniline - Equimolar reaction - rsc.org
5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde 4-substituted anilines DMF Reflux, 8h - tandfonline.com

Synthesis of Dihydro-Pyrazolyl-Substituted Phenols Incorporating 4-Chlorophenyl Moieties

The synthesis of dihydro-pyrazolyl-substituted phenols, commonly known as pyrazolines, that feature a 4-chlorophenyl group is often achieved through a multi-step process commencing with a Claisen-Schmidt condensation to form chalcones. This is followed by a cyclization reaction with a hydrazine (B178648) source.

A general synthetic route involves the reaction of a substituted acetophenone, such as 1-(4-hydroxy-3-methylphenyl)ethanone, with a 4-chlorobenzaldehyde (B46862) in the presence of a base to yield a chalcone (B49325) intermediate. This intermediate, an α,β-unsaturated ketone, is then treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. The subsequent cyclization via condensation and intramolecular Michael addition results in the formation of the 5-(4-chlorophenyl)-4,5-dihydropyrazolyl ring attached to the phenol moiety. ptfarm.pl For instance, the reaction between the appropriate chalcone and hydrazine hydrate under reflux for several hours yields the desired pyrazoline derivative. tandfonline.comtandfonline.com The resulting solid product can then be isolated by pouring the cooled reaction mixture into crushed ice, followed by filtration and recrystallization from a solvent like ethanol. ptfarm.pltandfonline.comtandfonline.com

One specific example is the synthesis of 4-[5-(4-Chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, which is prepared by reacting 1-(4-hydroxy-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one with hydrazine hydrate. ptfarm.pl

Table 1: Synthesis of Dihydro-Pyrazolyl Phenol Derivatives

Starting Chalcone Reagent Product
1-(4-Hydroxy-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one Hydrazine Hydrate 4-[5-(4-Chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol ptfarm.pl
Substituted Chalcones (3a-k) Hydrazine Hydrate 4-[5-(substituted)phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenols (4a-k) tandfonline.com

Synthesis of Benzo[d]imidazole and Benzimidazole (B57391) Derivatives with 4-Chlorophenyl Substitution

The construction of benzimidazole derivatives containing a 4-chlorophenyl substituent can be accomplished through several efficient synthetic pathways. A prevalent and straightforward method is the one-pot condensation of an o-phenylenediamine (B120857) with 4-chlorobenzaldehyde. researchgate.netasianpubs.org

This reaction can be performed under various conditions. One approach involves heating a mixture of o-phenylenediamine, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) at approximately 70°C under solvent-free conditions. asianpubs.org This method is noted for its high yields and environmentally friendly profile. asianpubs.org Alternatively, the condensation can be catalyzed by iron oxide magnetic nanoparticles (Fe3O4 MNPs) in a green synthesis approach, which also provides excellent yields in short reaction times. researchgate.net

Another synthetic strategy involves a multi-step sequence. This begins with the reaction of o-phenylenediamine and chloroacetic acid in hydrochloric acid under reflux to form 2-(chloromethyl)-1H-benzo[d]imidazole. mdpi.com This intermediate then undergoes a nucleophilic substitution reaction with a substituted phenylhydrazine, such as 4-chlorophenylhydrazine, in refluxing methanol (B129727) with a base like triethylamine (B128534) (Et3N) to yield the final product, for example, 2-((1-(4-Chlorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole. mdpi.com

Table 2: Synthesis of 4-Chlorophenyl Substituted Benzimidazoles

Reactant 1 Reactant 2 Catalyst/Conditions Product
o-Phenylenediamine 4-Chlorobenzaldehyde Ammonium Acetate, 70°C, solvent-free 2-(4-Chlorophenyl)-1H-benzo[d]imidazole asianpubs.org
o-Phenylenediamine 4-Chlorobenzaldehyde Wt-Fe3O4 MNPs 2-(4-Chlorophenyl)-1H-benzo[d]imidazole researchgate.net
2-(Chloromethyl)-1H-benzo[d]imidazole 4-Chlorophenylhydrazine Et3N, Refluxing Methanol 2-((1-(4-Chlorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole mdpi.com

Synthesis of Oxazolyl-Substituted Phenol Derivatives Bearing 4-Chlorophenyl Groups

While direct synthesis of oxazolyl-substituted phenols is notable, much research has focused on the closely related 1,3,4-oxadiazole heterocycles. A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of hydrazides with carboxylic acids or their derivatives.

For the synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol, a typical route involves the reaction of 4-chlorobenzoic acid hydrazide with salicylic (B10762653) acid. This condensation and subsequent cyclization are promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the central oxadiazole ring.

A more detailed, multi-step synthesis pathway begins with the esterification of 4-chlorobenzoic acid, followed by hydrazination to produce 4-chlorobenzohydrazide. bioline.org.br This hydrazide is the key intermediate. It can then be reacted with various reagents to achieve the final cyclized product. For instance, further reaction with ethyl-2-bromoacetate and subsequent steps can lead to more complex derivatives like N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide. bioline.org.br

Table 3: Synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol

Reactant 1 Reactant 2 Reagent/Condition Product
4-Chlorobenzoic acid hydrazide Salicylic acid Phosphorus oxychloride (POCl₃) 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol

Synthetic Routes to Pyridine (B92270) and Quinoline Derivatives Containing Phenol and 4-Chlorophenyl Units

The synthesis of pyridine and quinoline scaffolds is well-established, with several named reactions providing access to these heterocycles. Methods such as the Friedländer, Conrad-Limpach, and Doebner-Miller reactions are foundational for quinoline synthesis, typically involving the acid-catalyzed condensation of anilines with carbonyl compounds. orientjchem.orgarabjchem.org

A specific approach to chromeno[3,2-c]quinolines involves the treatment of 4-chloroquinolines with a phenol at elevated temperatures (e.g., 160 °C). nih.gov This forms a phenyl ether intermediate, which subsequently undergoes cyclization in hot polyphosphoric acid (PPA) to yield the fused heterocyclic system. nih.gov

For pyridine derivatives, the Hantzsch pyridine synthesis and its modifications are commonly employed. researchgate.net Another versatile method for introducing functionality to a pre-formed pyridine ring is through nucleophilic aromatic substitution (SNAr). For example, a 2-chloropyridine (B119429) can react with an alcohol, such as N-methylethanolamine, to form an ether linkage. beilstein-journals.org This product can then undergo a second SNAr reaction, for instance with a 4-fluorobenzaldehyde, to introduce another aryl group, demonstrating a modular approach to building complex pyridine derivatives. beilstein-journals.org

Table 4: General Synthetic Strategies for Pyridine and Quinoline Derivatives

Heterocycle General Method Key Reactants
Quinoline Conrad-Limpach Synthesis Aniline, β-ketoester orientjchem.orgarabjchem.org
Quinoline Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Carbonyl compound orientjchem.org
Chromeno[3,2-c]quinoline Phenyl Ether Cyclization 4-Chloroquinoline, Phenol nih.gov
Pyridine Hantzsch Synthesis β-ketoester, Aldehyde, Ammonia researchgate.net
Substituted Pyridine Nucleophilic Aromatic Substitution (SNAr) Chloropyridine, Nucleophile (e.g., alcohol) beilstein-journals.org

Preparation of Phenacyl Benzoate (B1203000) Analogues with Chlorophenyl Functionality

Phenacyl benzoate analogues are typically synthesized through the esterification of an α-haloketone with a carboxylic acid or its corresponding carboxylate salt. This Williamson ether-like synthesis is an effective method for creating the ester linkage.

The synthesis of compounds such as 2-(4-chlorophenyl)-2-oxoethyl benzoates starts with the preparation of the requisite α-haloketone. For example, 1-(4-chlorophenyl)ethan-1-one can be brominated to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one. This phenacyl bromide is then reacted with a substituted benzoic acid in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). plos.org The reaction proceeds at room temperature, and the progress can be monitored by thin-layer chromatography (TLC). plos.org The final product is typically purified by column chromatography. plos.org This method has been used to prepare a series of analogues, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-chlorobenzoate (B1228818). plos.org

Table 5: Synthesis of Phenacyl Benzoate Analogues

α-Haloketone Carboxylic Acid/Salt Base/Solvent Product
2-Bromo-1-(4-chlorophenyl)ethan-1-one 2-Bromobenzoic acid Not specified 2-(4-Chlorophenyl)-2-oxoethyl 2-bromobenzoate (B1222928) pjps.pk
1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one 4-Chlorobenzoic acid K₂CO₃ / DMF 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 4-chlorobenzoate plos.org
2-Bromo-1-(biphenyl-4-yl)ethan-1-one Various Benzoic Acids Potassium Carbonate / DMF 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoates plos.org

Spectroscopic Characterization Methodologies

Spectroscopy is a fundamental tool for elucidating the structural features of molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules in solution. For this compound and its analogues, ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 3-(4-chlorophenyl)propan-1-ol, the aromatic protons of the para-substituted ring appear as two doublets, while the aliphatic protons present as multiplets and a triplet, confirming the connectivity of the carbon chain. acs.org Similarly, for this compound, the number of signals, their splitting patterns (multiplicity), and their integration values in the ¹H NMR spectrum would confirm the substitution pattern on the two aromatic rings. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating hydroxyl group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all unique carbon atoms. acs.org The spectrum of a 2-(4-chlorophenyl) substituted imidazole (B134444) derivative showed distinct signals for each carbon, allowing for unambiguous assignment. researchgate.net For this compound, the number of aromatic signals would confirm the presence of two different phenyl rings, and their chemical shifts would be indicative of the substituents.

NMR is also a powerful tool for studying tautomerism, the equilibrium between two or more interconverting structural isomers. encyclopedia.pub While direct NMR studies on the tautomerism of this compound are not extensively reported in the provided results, the principles of NMR would allow for the detection and quantification of different tautomeric forms if they exist in solution. encyclopedia.pub This is achieved by observing distinct sets of signals for each tautomer or, in the case of rapid interconversion, averaged signals. encyclopedia.pub

A study on a related 1,2-dihydro-3H-pyrrol-3-one derivative utilized 2D NMR techniques like NOESY to determine the relative stereochemistry of substituents on the five-membered ring. mdpi.com Such advanced NMR methods could also be applied to this compound to study through-space interactions and conformational preferences.

Table 1: Representative NMR Data for Analogous Compounds

CompoundNucleusChemical Shift (δ, ppm)MultiplicityReference
3-(4-chlorophenyl)propan-1-ol¹H7.24, 7.12d acs.org
3-(4-chlorophenyl)propan-1-ol¹H3.61t acs.org
3-(4-chlorophenyl)propan-1-ol¹H2.67t acs.org
3-(4-chlorophenyl)propan-1-ol¹H1.78-1.92m acs.org
3-(4-chlorophenyl)propan-1-ol¹³C140.0, 131.2, 129.5, 128.1- acs.org
2-Bromo-4-chlorophenol¹H7.46, 7.19, 6.95d, dd, d beilstein-journals.org
2-Bromo-4-chlorophenol¹³C151.20, 131.59, 131.35, 129.23, 116.89, 116.05- beilstein-journals.org
n-Butyl 4-chlorophenyl sulfide¹H7.27br s orgsyn.org
n-Butyl 4-chlorophenyl sulfide¹³C135.6, 131.6, 130.2, 128.9- orgsyn.org

This table presents a selection of NMR data for compounds with structural similarities to this compound to illustrate typical chemical shifts and multiplicities.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mvpsvktcollege.ac.in

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The C-O stretching vibration would appear in the 1260-1000 cm⁻¹ region. libretexts.org

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ range. libretexts.org The presence of a chlorine substituent on the phenyl ring would also result in a characteristic C-Cl stretching vibration, typically found in the 1096-810 cm⁻¹ region. orgsyn.org

The fingerprint region of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole, providing a "fingerprint" for identification. mvpsvktcollege.ac.in Studies on related chlorophenol compounds have utilized IR spectroscopy to confirm the presence of these characteristic functional groups. orgsyn.orgnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch, hydrogen-bonded3200-3600Broad, Strong
Aromatic C-HStretch3000-3100Medium to Weak
Aromatic C=CStretch1450-1600Medium to Weak
C-OStretch1000-1260Strong
C-ClStretch1096-810Medium to Strong
Aromatic C-HBend (out-of-plane)675-900Strong

This table is based on general IR correlation charts and data from analogous compounds. orgsyn.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

For this compound, the presence of two conjugated phenyl rings would result in strong UV absorption. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π→π* electronic transitions within the aromatic systems. acs.org The position and intensity of these bands are influenced by the substituents on the aromatic rings. The hydroxyl group (an auxochrome) and the chlorine atom can cause shifts in the absorption maxima compared to unsubstituted biphenyl.

Research on similar phenolic compounds demonstrates that the λmax can be used to monitor their presence and degradation. researchgate.net For instance, a study on various phenols showed distinct absorption maxima that could be used for quantification. researchgate.net While specific UV-Vis data for this compound was not found in the provided results, a study on a related pyrazoline compound, PF-2OH-4Cl, showed absorption peaks at 253 nm and 313 nm, attributed to electronic transitions in the phenyl rings. unpad.ac.id Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also predict the electronic absorption spectra of such compounds. ajrconline.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of about one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides valuable structural information. The initial ionization can lead to the cleavage of bonds, resulting in the formation of various fragment ions. Common fragmentation pathways for aromatic compounds include the loss of small molecules or radicals. For phenolic compounds, fragmentation often involves the loss of CO or CHO from the molecular ion. docbrown.info In the case of this compound, cleavage of the bond between the two phenyl rings could also occur.

Studies on related chlorophenols have utilized mass spectrometry for their detection and quantification in environmental samples. unl.ptscielo.org.mx For instance, in the analysis of 4-bromo-2-chlorophenol, the molecular ion was selected for monitoring. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity by fragmenting a selected precursor ion and detecting a specific product ion. unl.ptnih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityNotes
204/206[C₁₂H₉ClO]⁺Molecular ion peak, showing the characteristic chlorine isotope pattern.
175/177[C₁₁H₈Cl]⁺Loss of CHO.
168[C₁₂H₈O]⁺Loss of HCl.
139[C₁₁H₇]⁺Loss of HCl and CO.
111/113[C₆H₄Cl]⁺Chlorophenyl cation.
77[C₆H₅]⁺Phenyl cation.

This table is predictive and based on general fragmentation patterns of related aromatic and phenolic compounds. docbrown.inforesearchgate.net

While specific X-ray diffraction data for this compound was not found in the search results, studies on analogous compounds highlight the type of information that can be obtained. For example, the crystal structure of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol revealed the dihedral angle between the two aromatic rings and the presence of intramolecular hydrogen bonding. iucr.org Similarly, the structure of 2-chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol also showed a specific dihedral angle between the benzene (B151609) rings and stabilization of the crystal structure by O—H···N hydrogen bonds. nih.gov

A study on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) determined its crystal system, space group, and unit cell dimensions, and the experimental results were compared with theoretical calculations. nih.gov Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of a compound and assess its purity.

These studies demonstrate that X-ray diffraction is a powerful tool for unambiguously determining the solid-state structure of this compound, including the torsional angle between the phenolic and chlorophenyl rings and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 4: Representative Crystal Data for Analogous Compounds

CompoundCrystal SystemSpace GroupKey Geometric FeatureReference
(E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenolMonoclinicP 2₁ /cDihedral angle between aromatic rings: 5.92 (7)° iucr.org
2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenolOrthorhombicPnmaDihedral angle between benzene rings: 10.20 (10)° nih.gov
2-(4-chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidineOrthorhombicPnmaNon-planar N-heterocyclic ring ccspublishing.org.cn
2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoateOrthorhombicPbca- nih.gov

This table showcases the type of crystallographic information obtained for structurally related molecules.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Chromatographic Separation and Detection Methods in Environmental and Research Contexts

Chromatographic techniques are indispensable for separating complex mixtures and quantifying the concentration of specific analytes, such as this compound, in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds. scirp.orgasianpubs.org Reversed-phase HPLC, often using a C18 column, is a common approach for separating chlorophenols. researchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol or acetonitrile. lcms.cz Detection is commonly performed using a UV detector, as phenolic compounds absorb UV light. scirp.orglcms.cz

For enhanced sensitivity and selectivity, especially in complex matrices like environmental samples, HPLC can be coupled with mass spectrometry (LC-MS). unl.pt This combination allows for the confident identification and quantification of trace levels of pollutants.

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like chlorophenols. epa.gov Often, derivatization is required to increase the volatility and improve the chromatographic properties of the phenols. scirp.org GC coupled with mass spectrometry (GC-MS) is a standard method for the analysis of chlorophenols in environmental samples, providing both high separation efficiency and definitive identification. scielo.org.mx

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be used to preconcentrate chlorophenols from water or soil samples before GC or HPLC analysis, thereby improving detection limits. unl.pt

Recent advancements in chromatography, such as the use of ultra-high-performance liquid chromatography (U-HPLC), offer faster analysis times and improved resolution compared to conventional HPLC. lcms.cz A study demonstrated that transferring methods to U-HPLC with smaller particle size columns can successfully separate a number of priority phenols with increased peak efficiency. lcms.cz

Table 5: Chromatographic Methods for the Analysis of Chlorophenols

TechniqueStationary Phase/ColumnMobile Phase/Carrier GasDetectionApplicationReference
U-HPLCHypersil GOLD (1.9 µm)Water/Methanol with Acetic AcidUV Diode ArraySeparation of priority phenols lcms.cz
HPLCCholester column-UV (280 nm) after derivatizationAnalysis of phenols in tap water scirp.org
HPLCKromasil 100 C18Acetonitrile/WaterUVDetermination of chlorophenols in water asianpubs.org
LC-APCI-MS--MS, MS/MSDetermination of chlorophenols in environmental samples unl.pt
GC-MSHP-5MSHeliumMS (Full scan or SIM)Adsorption studies of chlorophenols scielo.org.mx

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chlorophenols, offering versatility through various detection modes. researchgate.netresearchgate.netresearchgate.net

UV Detection: HPLC coupled with a Photodiode Array (PDA) or UV detector is a common method for the analysis of chlorophenols. s4science.atscirp.org For instance, a study demonstrated the separation of several chlorophenols using a PerkinElmer Altus UPLC® system with a PDA detector. s4science.at Another method involved pre-column derivatization with 4-nitrobenzoyl chloride, allowing for the simultaneous determination of phenol and various chlorophenols by HPLC-UV at 280 nm. scirp.org

Fluorescence Detection: While less common for underivatized chlorophenols, fluorescence detection can be employed after derivatization with a suitable fluorogenic reagent to enhance sensitivity and selectivity. chromatographyonline.com

Electrochemical Detection (ED): HPLC with electrochemical detection offers high sensitivity for the trace analysis of chlorophenols. tandfonline.com One method achieved detection limits in the lower picogram range for chlorophenols in water samples after liquid-liquid extraction and on-line preconcentration. tandfonline.com Another study utilized dual electrode amperometry for selective and sensitive detection of chlorophenolic compounds. researchgate.net

A comparison of different HPLC methods for chlorophenol analysis is presented below:

HPLC Method Detector Key Features Reference
UHPLCPDASimultaneous identification and quantification of 2-chlorophenol (B165306) and 2,4-dichlorophenol (B122985). researchgate.net researchgate.net
HPLCUVPre-column derivatization for simultaneous analysis of multiple phenols. scirp.org scirp.org
HPLCElectrochemicalHigh sensitivity, with detection limits in the picogram range. tandfonline.com tandfonline.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chlorophenols

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile chlorophenols. news-medical.netwustl.eduthermofisher.com GC-MS combines the separation capabilities of GC with the identification power of MS, making it a highly selective and sensitive technique for analyzing complex mixtures. scielo.org.mx

Derivatization is often employed to improve the chromatographic behavior of chlorophenols, which can otherwise exhibit poor peak shapes. chromatographyonline.com Silylation is a common derivatization technique used to create less polar and more volatile derivatives suitable for GC analysis. chromatographyonline.com For example, a method involving on-fiber silylation with subsequent GC-MS analysis was developed for the determination of chlorophenols and their metabolites in aqueous samples. chromatographyonline.com Another approach uses acetic anhydride (B1165640) for derivatization prior to GC-MS analysis. researchgate.net

GC-MS is widely used in environmental monitoring for the detection of chlorophenols in air, soil, and water. news-medical.netwustl.edu US EPA Method 528, for instance, is a GC/MS method for determining certain phenols and chlorinated phenols in drinking water. thermofisher.com

Capillary Electrophoresis for Analytical Separations

Capillary Electrophoresis (CE) provides an alternative separation technique for chlorophenols, offering high efficiency and fast analysis times. csu.edu.autandfonline.com Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied to the separation of chlorophenol isomers. researchgate.netdphen1.com

The use of additives in the buffer, such as cyclodextrins, can significantly improve the separation of chlorophenol congeners. csu.edu.auresearchgate.net For example, heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin has been used to achieve excellent separation of phenol and its chlorinated derivatives. csu.edu.au Coupling CE with mass spectrometry (CE-MS) further enhances the analytical capabilities, allowing for the sensitive and selective detection of a wide range of chlorophenols. nih.gov Research has demonstrated the separation of eighteen positional isomers of chlorophenols using CE-MS. nih.gov

Sample Preparation and Enrichment Techniques for Trace Analysis

The analysis of trace levels of this compound and its analogues often requires a preconcentration step to increase the analyte concentration to a level detectable by the analytical instrument.

Solvent Extraction Methodologies for Chlorophenol Isolation

Traditional solvent extraction, also known as liquid-liquid extraction (LLE), is a fundamental technique for isolating chlorophenols from aqueous samples. nih.govgoogle.com This method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. nih.gov Common solvents for extracting chlorophenols include toluene, benzene, and butyl acetate. google.com The efficiency of the extraction can be influenced by the pH of the aqueous sample. iyte.edu.tr For solid samples, ultrasonic extraction is a common technique where the sample is sonicated with a suitable solvent. nih.govresearchgate.net For instance, a mixture of methanol and dichloromethane (B109758) has been used for the ultrasonic extraction of chlorophenols from sediments. researchgate.net

Solid Phase Extraction (SPE) for Analyte Preconcentration

Solid Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of chlorophenols from various matrices. researchgate.netnih.goviyte.edu.tr This technique relies on the partitioning of analytes between a solid sorbent and a liquid phase. nih.gov A variety of sorbents can be used, including silica-based materials, polymeric resins like polystyrene-divinylbenzene, and carbon nanotubes. nih.goviyte.edu.trchemicalpapers.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a small volume of a suitable solvent. nih.gov The choice of sorbent and elution solvent is critical for achieving high recovery rates. For example, COOH-functionalized multi-walled carbon nanotubes have been shown to be effective for the preconcentration of various chlorophenols, with acetone (B3395972) or ethanol used as eluents. chemicalpapers.com A study on the determination of phenols in water optimized an SPE method using Strata-X polymeric RP tubes and found optimal recovery with methanol elution. nih.gov

The following table summarizes different SPE sorbents and their applications for chlorophenol analysis:

SPE Sorbent Application Elution Solvent Reference
Polystyrene-divinylbenzenePreconcentration of chlorophenols from water.Not specified iyte.edu.tr
COOH-functionalized MWCNTsPreconcentration of chlorophenols from water.Acetone, Ethanol chemicalpapers.com
Silica (B1680970) gel with ketoimine groupsPreconcentration of o-chlorophenol from water.Not specified tubitak.gov.tr
Strata-X polymeric RPIsolation of phenolic acids from spelt seeds.70% aqueous methanol nih.gov
ENVI-18Extraction of chlorophenols from water.Methanol:acetonitrile (1:1) tsijournals.com

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique for extracting and preconcentrating volatile and semi-volatile organic compounds, including chlorophenols. researchgate.netacs.orgmdpi.com In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), and the analytes partition into the coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. acs.org

Different fiber coatings are available, and the choice depends on the polarity and volatility of the target analytes. nih.gov For chlorophenol analysis, polyacrylate (PA) and polydimethylsiloxane-divinylbenzene (PDMS-DVB) fibers are commonly used. acs.orgnih.gov The efficiency of the extraction can be optimized by adjusting parameters such as extraction time, temperature, pH, and ionic strength of the sample. nih.gov SPME has been successfully coupled with both GC-MS and HPLC for the determination of chlorophenols in environmental samples. researchgate.netacs.orgnih.gov

Liquid Phase Microextraction and Ionic Liquid Aqueous Two-Phase Systems

The accurate quantification of this compound and its analogues, often present at trace levels in complex environmental and biological matrices, necessitates highly efficient and selective sample preparation techniques. Liquid Phase Microextraction (LPME) and Ionic Liquid Aqueous Two-Phase Systems (IL-ATPS) have emerged as advanced and environmentally friendly alternatives to traditional extraction methods. unl.pt These techniques offer high enrichment factors, minimize the use of organic solvents, and can be readily coupled with modern chromatographic systems for sensitive determination.

Liquid Phase Microextraction (LPME)

LPME is a miniaturized sample preparation technique that utilizes microliter volumes of an extraction solvent. unl.pt It operates on the principle of partitioning analytes from a large volume of aqueous sample into a small volume of a water-immiscible organic solvent. Key modes of LPME relevant to the analysis of chlorophenols include Hollow-Fiber LPME (HF-LPME) and Dispersive Liquid-Liquid Microextraction (DLLME). scirp.orgua.pt

In HF-LPME, a porous polypropylene (B1209903) hollow fiber acts as a support for the organic solvent, separating the aqueous sample (donor phase) from an acceptor phase contained within the fiber's lumen. scirp.orggoogle.com This setup not only extracts and concentrates the analytes but also provides excellent sample cleanup by preventing macromolecules and suspended particles from reaching the acceptor phase. google.com Studies on chlorophenol analogues like 2-chlorophenol (2-CP) and 2,4-dichlorophenol (2,4-DCP) have optimized various parameters, including the organic solvent identity, acceptor phase concentration (e.g., NaOH), and extraction time, to achieve high accuracy and precision. scirp.org

DLLME involves the rapid injection of a mixture containing a disperser solvent (e.g., acetone) and an extraction solvent (e.g., chlorobenzene) into the aqueous sample. researchgate.net This creates a cloudy emulsion, providing a large surface area for the rapid transfer of analytes from the aqueous phase to the fine droplets of the extraction solvent. researchgate.net For enhanced sensitivity and chromatographic performance, DLLME is often performed simultaneously with a derivatization step, for instance, using acetic anhydride to convert chlorophenols into their corresponding acetate esters. researchgate.net This in-situ derivatization has been successfully applied to determine various chlorophenols, including 4-chlorophenol (B41353), in water samples with high enrichment factors and low detection limits. researchgate.net

Interactive Table: Research Findings on Liquid Phase Microextraction of Chlorophenols

TechniqueAnalytesSample MatrixOptimized Conditions & SolventsLimit of Detection (LOD)Recovery (%)Ref.
Immersed Solvent LPMEPhenol, ChlorophenolsWaterExtraction Solvent: n-octanol; Acceptor Phase: 0.60 mol L⁻¹ NaOH; Donor Phase: HCl at 0.01 mol L⁻¹, 20% NaCl0.3–3.5 µg L⁻¹72.5–126.0 researchgate.net
Hollow-Fiber LPME2-CP, 2,4-DCP, 2,4,6-TCPWaterOptimized organic phase, acceptor/donor concentrations, and extraction time.Not SpecifiedNot Specified scirp.org
DLLME (in-situ derivatization)4-Chlorophenol, 2,4-DCP, 2,4,6-TCPWaterDisperser: Acetone; Extractor: Chlorobenzene; Reagent: Acetic Anhydride0.010–2.0 µg L⁻¹28.7–90.6 researchgate.net

Ionic Liquid Aqueous Two-Phase Systems (IL-ATPS)

Ionic Liquid Aqueous Two-Phase Systems represent a significant advancement in liquid-liquid extraction. These systems are typically formed by mixing a hydrophilic ionic liquid (IL) with a specific salt (e.g., K₂HPO₄, K₂CO₃) in an aqueous solution. asianpubs.orgmdpi.com Above certain concentrations, the mixture separates into two immiscible aqueous phases: an IL-rich top phase and a salt-rich bottom phase. mdpi.com IL-ATPS are gaining prominence due to their advantageous properties, including rapid phase separation, low viscosity, high extraction efficiency, and enhanced biocompatibility, offering a greener alternative to traditional polymer-based systems. mdpi.commdpi.com

The partitioning of analytes in an IL-ATPS is governed by multiple interactions, including the salting-out effect exerted by the salt, as well as hydrophobic and electrostatic interactions with the ionic liquid. nih.gov For phenolic compounds, the extraction efficiency can be finely tuned by adjusting parameters such as the pH of the solution. researchgate.net For example, in the analysis of chlorophenols, adjusting the pH to approximately 10.70 can deprotonate the phenolic group, influencing its partitioning behavior and enabling effective separation. asianpubs.org The IL-rich phase containing the concentrated analytes can then be directly analyzed, often by High-Performance Liquid Chromatography (HPLC). asianpubs.org This methodology has been successfully applied to the determination of 4-chlorophenol and its analogues in water samples, demonstrating excellent recoveries and low detection limits. asianpubs.orgresearchgate.net

Interactive Table: Research Findings on Ionic Liquid Aqueous Two-Phase Systems for Phenolic Compounds

Ionic Liquid (IL)SaltAnalytesSample MatrixOptimized ConditionsLimit of Detection (LOD)Recovery (%)Ref.
[Bmim]BF₄K₂HPO₄4-Chlorophenol, 2,4-DCP, 2,6-DCPWaterpH 10.70; Nitrogen flow rate 35 mL min⁻¹10–22 µg L⁻¹Not Specified asianpubs.org
Not SpecifiedNot SpecifiedHerbicides, Plant Growth RegulatorsSedimentOptimized IL volume, pH, temperature, and salt amount0.001–0.004 µg g⁻¹95–98 researchgate.net
[C₄mim]ClK₃PO₄GeneralNot ApplicableSystem first reported in 2003Not ApplicableNot Applicable mdpi.com

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-Chlorophenyl)phenol derivatives, and how can reaction conditions be optimized?

A general synthesis involves a 1,5-O→N carbamoyl Snieckus–Fries-type rearrangement. For example, 2-((4-chlorophenyl)(cyclohexylamino)methyl)phenol derivatives are synthesized by reacting 2-hydroxybenzophenone derivatives with cyclohexylamine in methanol at 50°C for 24 hours, followed by NaBH₄ reduction and purification via column chromatography. Yield optimization (85–88%) depends on substituent positioning and solvent choice .

Q. How can X-ray diffraction (XRD) be utilized to resolve structural ambiguities in this compound derivatives?

XRD analysis, combined with software like SHELXL , enables precise determination of bond angles, torsion angles, and crystallographic packing. For example, neolignan analogues (e.g., 2-(4-chlorophenyl)-1-phenylethanone) were structurally confirmed using XRD, with SHELXL refining twinned or high-resolution data to resolve atomic positions .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Assign methoxy, hydroxyl, and aromatic protons (e.g., δ 6.8–7.4 ppm for aromatic protons in 18ha/18ia derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights (e.g., C₁₇H₁₉ClNO₂ requires [M+H]⁺ at 312.1154) .
  • ATR-IR : Identifies functional groups like hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data from XRD analyses be reconciled during structural refinement?

Discrepancies in atomic displacement parameters or occupancy factors may arise from twinning or disordered solvent molecules. SHELXL’s twin refinement tools and PART instructions can model disorder, while validation metrics (R-factor, wR₂) ensure reliability. Cross-validation with spectroscopic data (e.g., NMR) resolves ambiguities .

Q. What strategies improve metabolic stability studies of this compound derivatives using mass spectrometry?

Advanced MS workflows (e.g., LC-QTOF-MS) with isotopic labeling (e.g., ²H/¹³C) track metabolic pathways. For instance, deuterated 2-chlorophenol (d₄) standards enable quantification of phase I/II metabolites in hepatic microsomal assays, with collision-induced dissociation (CID) confirming fragmentation patterns .

Q. How can reaction intermediates in multi-step syntheses be monitored in real time?

Online HPLC-MS with charged aerosol detection (CAD) tracks intermediates (e.g., ketone precursors in Snieckus–Fries rearrangements). Kinetic studies using pseudo-first-order conditions reveal rate-determining steps (e.g., amine nucleophilic attack) .

Q. What computational methods validate experimental toxicity data for this compound derivatives?

Density functional theory (DFT) calculates reactive sites (e.g., electrophilic Fukui indices) to predict toxicity mechanisms. Molecular docking (e.g., AutoDock Vina) assesses binding to cytochrome P450 enzymes, corroborating in vitro hepatotoxicity assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in NMR data for structurally similar derivatives?

Dynamic proton exchange (e.g., hydroxyl groups) or diastereomeric mixtures may cause peak splitting. Variable-temperature NMR (VT-NMR) or chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers. For example, (R)- and (S)-isomers of (4-chlorophenyl)(pyridin-2-yl)methanol show distinct splitting patterns at low temperatures .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

Design of experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, solvent ratio). A Plackett-Burman design for this compound synthesis revealed methanol volume and NaBH₄ stoichiometry as yield-limiting variables .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Analytical Standards : Deuterated chlorophenols (e.g., 2-chlorophenol-d₄) for MS calibration .
  • Toxicity Models : EPA’s ToxCast database for in silico toxicology screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.